molecular formula C10H12ClNS B1149142 2-(Benzo[b]thiophen-2-yl)ethanamine CAS No. 126312-03-6

2-(Benzo[b]thiophen-2-yl)ethanamine

Cat. No.: B1149142
CAS No.: 126312-03-6
M. Wt: 213.72698
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Description

2-(Benzo[b]thiophen-2-yl)ethanamine is an aromatic amine that features a benzothiophene core. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-2-yl)ethanamine typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira coupling reaction, which involves the coupling of 2-halothiophenol with phenylacetylene, followed by cyclization . Another approach involves the condensation of 2-iodothiophenol with phenylacetylene under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[b]thiophen-2-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-2-yl)ethanamine is unique due to its specific benzothiophene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXDPBZCQSWJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126312-03-6
Record name 2-(1-benzothiophen-2-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 2-(2-nitro-vinyl)-benzo[b]thiophene (I-9a: 2.1 g, 0.010 mol) in dry THF (30 mL) was reacted with LAH (0.81 g, 0.021 mol) in dry THF (20 mL) to afford 1.6 g of the product (87.91% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
87.91%

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